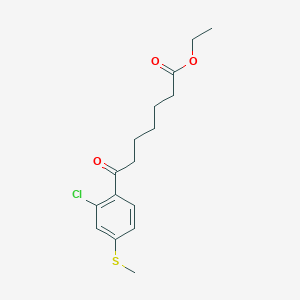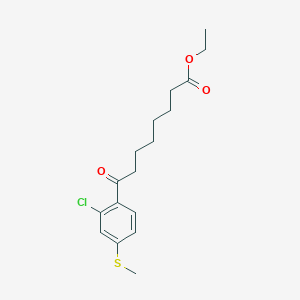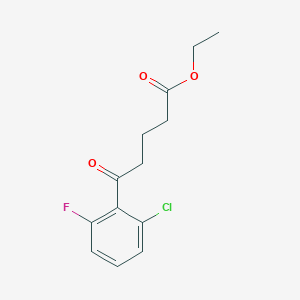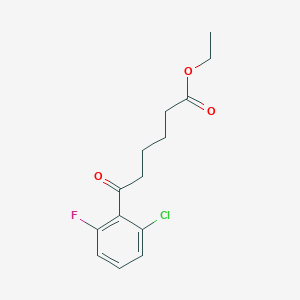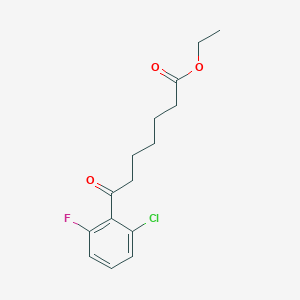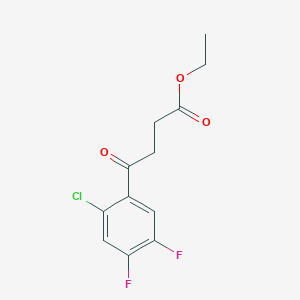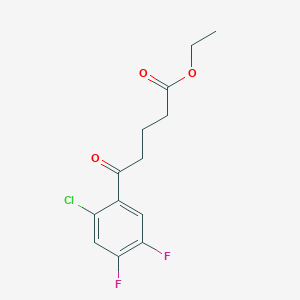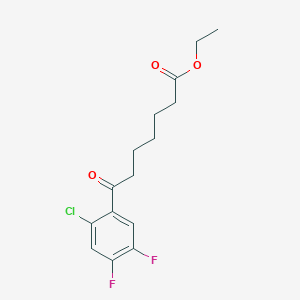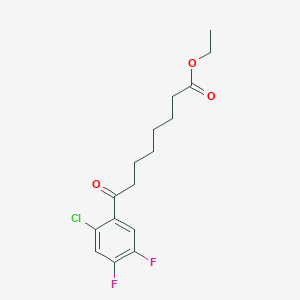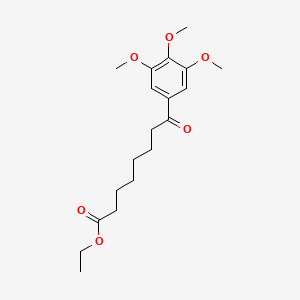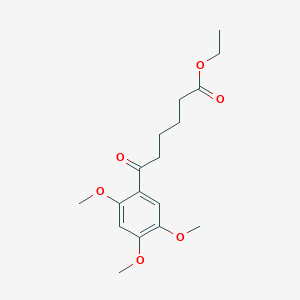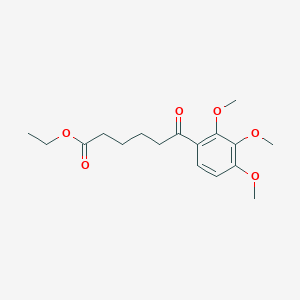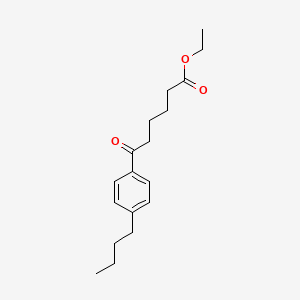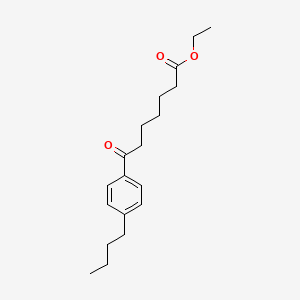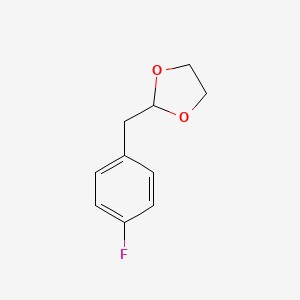
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
Vue d'ensemble
Description
The compound “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene”, has been identified with a molecular weight of 224.261.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene”. However, related compounds have been synthesized using various methods234.Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene” is not readily available. However, a similar compound, “2,2-dimethyl-1,3-dioxolan-4-ylmethanol”, has a molecular formula of C6H12O35.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene”. However, related compounds have been involved in various chemical reactions67.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene” are not readily available. However, a similar compound, “4-(1,3-DIOXOLAN-2-YLMETHYL)-1,2-DIMETHOXYBENZENE”, has a molecular weight of 224.259.Applications De Recherche Scientifique
Photocatalytic Transformations
One of the prominent applications of related compounds to 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is in the field of photocatalysis. 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a similar donor-acceptor fluorophore, has been utilized as a powerful organophotocatalyst due to its excellent redox window and chemical stability. This application is critical in various organic reactions, highlighting the importance of such compounds in photocatalytic transformations (Shang et al., 2019).
Fungicidal Activity
Compounds with structural similarities to 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene have been synthesized and evaluated for their fungicidal activity. A study on 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles showed promising results in controlling powdery mildew and bean rust, demonstrating the potential of such compounds in agricultural applications (Gestel et al., 1980).
Phosphodiesterase Inhibition
In the realm of medicinal chemistry, similar fluorobenzene derivatives have been synthesized and evaluated for their potential as phosphodiesterase (PDE) inhibitors. This application is particularly relevant in heart therapy, where compounds like 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes have shown desirable biological activity (Baker et al., 1995).
Ionic Hydrogenations and Dehydrogenations
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene and related compounds have applications in ionic hydrogenations and dehydrogenations. These processes involve the reduction of diazonium groups and have significant implications in synthetic chemistry (Meerwein et al., 1962).
Anodic Fluorination
The anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, a similar class of compounds, has been explored. This process demonstrates the impact of electrolytic solvents on product selectivity, underlining the importance of such compounds in organic synthesis (Ishii et al., 2001).
C−H⋯F Interactions
C−H⋯F interactions in crystalline fluorobenzenes, closely related to 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene, are crucial in understanding molecular interactions. These interactions play a vital role in the crystal structures of these compounds, contributing to the field of crystallography and material science (Thalladi et al., 1998).
Photocatalysis
- 4CzIPN, a donor-acceptor fluorophore closely related to 1,3-dioxolane derivatives, has been identified as a powerful metal-free photocatalyst with excellent redox window and chemical stability, used for various organic reactions (Shang et al., 2019).
Fungicide Development
- Compounds such as 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles have been synthesized and found effective as fungicides, especially for controlling powdery mildew in gherkins and barley and bean rust (Gestel et al., 1980).
Pharmaceutical Research
- Certain 1,3-dioxolane derivatives have been evaluated as potential phosphodiesterase inhibitors, showing promise in heart therapy (Baker et al., 1995).
Electrochemistry
- Studies in electrolytic fluorination have shown that 1,3-dioxolan derivatives can undergo regioselective anodic mono- and difluorination, with marked solvent effects on product selectivity (Ishii et al., 2001).
Crystal Structure Analysis
- Research on crystalline fluorobenzenes, including 1,3-dioxolane derivatives, has provided insights into the nature of C−H···F−C interactions and the role of fluorine in structure-determining intermolecular interactions (Thalladi et al., 1998).
Material Science
- 1,3-Dioxolane derivatives have been used to enhance the dielectric anisotropy and birefringence of liquid crystals, showing significant potential in electronic display technologies (Chen et al., 2015).
Lithium Battery Research
- Direct fluorination of 1,3-dioxolan-2-one has been applied to create additives for lithium-ion secondary batteries, demonstrating the relevance of 1,3-dioxolane derivatives in energy storage technologies (Kobayashi et al., 2003).
Safety And Hazards
The safety and hazards of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene” are not known. However, related compounds have safety data sheets available that provide information on hazards, safe handling, and storage1011.
Orientations Futures
There is no specific information available on the future directions of “4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene”. However, a similar compound, “1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide”, was synthesized using glucose as an eco-friendly reductant, indicating potential future directions for eco-friendly synthesis methods12.
Please note that this information is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWZQFTPHOULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645880 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene | |
CAS RN |
760211-55-0 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760211-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



